2,3,4,5-Tetrafluorobenzal chloride

Übersicht

Beschreibung

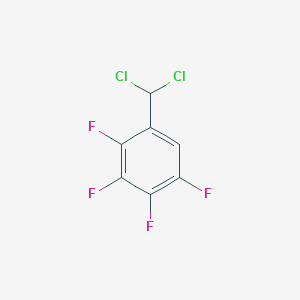

2,3,4,5-Tetrafluorobenzal chloride is a fluorinated organic compound with the molecular formula C7HClF4O. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4,5-Tetrafluorobenzal chloride typically involves the following steps:

Condensation Reaction: Raw materials such as 3,4,5,6-tetrafluorophthalic anhydride and methylamine undergo a condensation reaction.

Fluorination: The intermediate product is then fluorinated.

Hydrolysis: The fluorinated product undergoes hydrolysis.

Decarboxylation: The hydrolyzed product is decarboxylated.

Chlorination: Finally, the product is chlorinated to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of methylamine as a raw material instead of aniline reduces costs and environmental impact. The process also includes the recovery of byproducts like potassium chloride, enhancing the overall efficiency and sustainability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrafluorobenzal chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, or thioesters, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.

Common Reagents and Conditions

Amines: React to form amides.

Alcohols: React to form esters.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2,3,4,5-Tetrafluorobenzal chloride has been employed in various scientific research applications:

- Pharmaceutical Intermediates : It serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics such as Ofloxacin and Sparfloxacin. These antibiotics are widely used due to their broad-spectrum activity against bacterial infections .

- Hydrogel Development : Recent studies have explored its use in developing hydrogels for drug delivery systems. For instance, tetrafluoroaryl azides have been used to create hydrogels that can encapsulate drugs like doxorubicin and release them in a controlled manner upon exposure to specific triggers (e.g., bioorthogonal reagents)【2】.

- Chemical Biology : The compound's unique properties allow it to act as a capping group in peptide synthesis. Its incorporation into peptides enhances stability and biocompatibility while providing sites for further functionalization【2】.

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

In a study focusing on the synthesis of fluoroquinolone antibiotics, researchers utilized this compound as a key intermediate. The study demonstrated that using this compound significantly improved the yield and purity of the final antibiotic products compared to traditional methods that did not employ fluorinated intermediates【1】.

Case Study 2: Hydrogel Drug Delivery Systems

A recent investigation into hydrogel systems highlighted the advantages of incorporating tetrafluoroaryl azides derived from this compound. The hydrogels exhibited enhanced mechanical properties and responsiveness to external stimuli. This work suggests potential applications in targeted drug delivery and tissue engineering【2】.

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrafluorobenzal chloride involves its reactivity with nucleophiles. The compound’s fluorinated structure imparts unique properties, such as increased lipophilicity and stability against metabolic degradation. These properties make it an effective intermediate in the synthesis of various compounds, allowing it to modify molecular targets and pathways in specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,3,4,5,6-Pentafluorobenzoyl chloride

- 2,5-Difluorobenzoyl chloride

Uniqueness

2,3,4,5-Tetrafluorobenzal chloride is unique due to its specific fluorination pattern, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and final products makes it particularly valuable in pharmaceutical and agrochemical synthesis .

Eigenschaften

IUPAC Name |

1-(dichloromethyl)-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-7(9)2-1-3(10)5(12)6(13)4(2)11/h1,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVYEWHKAXCTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238391 | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858242-68-8 | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.